![molecular formula C16H16N4OS B10988695 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10988695.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a pyrrole ring, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling Reactions: The pyrrole and thiazole intermediates are then coupled with a pyridine derivative through a series of condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole oxides
Reduction: Piperidine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENOL: This compound has a similar pyrrole ring but lacks the thiazole and pyridine rings.
4-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZALDEHYDE: This compound also features a pyrrole ring but has a benzaldehyde group instead of the thiazole and pyridine rings.
Uniqueness
The uniqueness of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]ACETAMIDE lies in its multi-ring structure, which provides a diverse range of chemical reactivity and potential biological activity. The combination of pyrrole, thiazole, and pyridine rings in a single molecule allows for unique interactions with biological targets and the development of novel synthetic pathways.
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-7-12(2)20(11)9-15(21)19-16-18-14(10-22-16)13-5-3-4-8-17-13/h3-8,10H,9H2,1-2H3,(H,18,19,21) |
InChI Key |
JXKSIMBNJXGGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


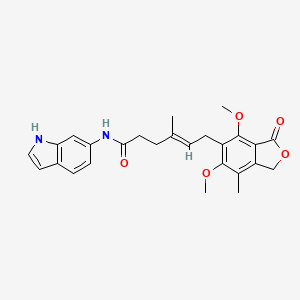
![3,5-dimethyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B10988622.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10988628.png)
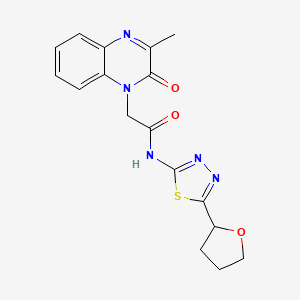
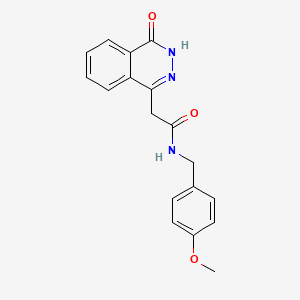
![Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10988644.png)
![6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B10988654.png)
![N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10988673.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(piperidin-1-yl)ethoxy]phenyl}propanamide](/img/structure/B10988675.png)
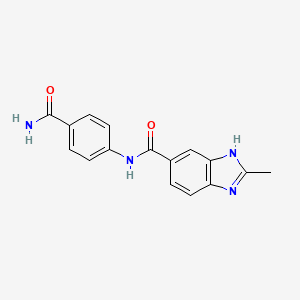
![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isopropyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B10988713.png)
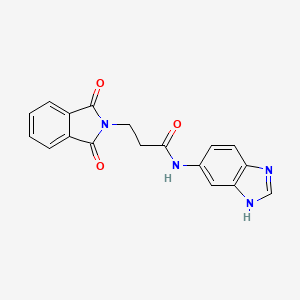
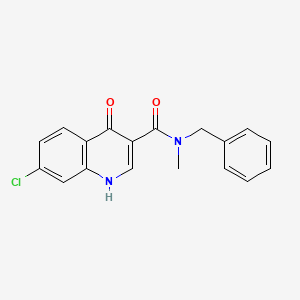
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10988732.png)
